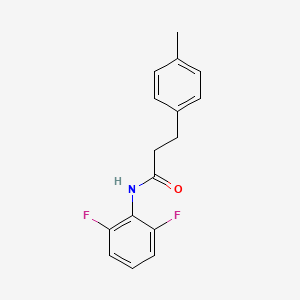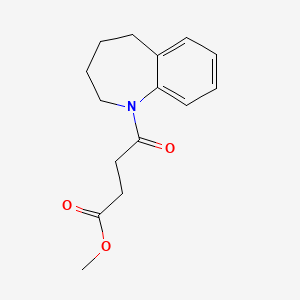
N-(2,6-difluorophenyl)-3-(4-methylphenyl)propanamide
Overview
Description
N-(2,6-difluorophenyl)-3-(4-methylphenyl)propanamide, commonly known as DFP-1080, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DFP-1080 belongs to the family of N-phenylpropanamides, which are known for their diverse biological activities.
Mechanism of Action
DFP-1080 exerts its biological effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histones. HDAC inhibition leads to the accumulation of acetylated histones, which results in altered gene expression. DFP-1080 has been shown to selectively inhibit HDAC6, which plays a crucial role in the regulation of cell motility, migration, and invasion.
Biochemical and Physiological Effects:
DFP-1080 has been shown to have several biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, inhibition of cell migration and invasion, reduction in pro-inflammatory cytokine production, and neuroprotection. These effects are mediated by the inhibition of HDAC6 activity and the consequent alteration of gene expression.
Advantages and Limitations for Lab Experiments
One of the major advantages of DFP-1080 is its selectivity for HDAC6 inhibition, which makes it a valuable tool for studying the biological functions of this enzyme. However, DFP-1080 has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
For research could include the development of more potent and selective HDAC6 inhibitors based on the structure of DFP-1080, the investigation of the molecular mechanisms underlying its neuroprotective effects, and the evaluation of its efficacy in animal models of disease. Additionally, the development of new drug delivery systems could improve the solubility and bioavailability of DFP-1080, making it a more effective therapeutic agent.
Conclusion:
DFP-1080 is a synthetic compound that has shown potential therapeutic applications in various diseases. Its selective inhibition of HDAC6 activity makes it a valuable tool for studying the biological functions of this enzyme. DFP-1080 has several biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and neuroprotection. However, its low solubility in water and potential toxicity at high concentrations are limitations for lab experiments. Future research could focus on the development of more potent and selective HDAC6 inhibitors, the investigation of its molecular mechanisms, and the evaluation of its efficacy in animal models of disease.
Scientific Research Applications
DFP-1080 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Recent studies have shown that DFP-1080 exhibits potent anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Furthermore, DFP-1080 has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
N-(2,6-difluorophenyl)-3-(4-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO/c1-11-5-7-12(8-6-11)9-10-15(20)19-16-13(17)3-2-4-14(16)18/h2-8H,9-10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXMYTNNNHUERG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)NC2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(dimethylamino)sulfonyl]-N-(2-ethylphenyl)-4-piperidinecarboxamide](/img/structure/B4441224.png)

![3-amino-N-(4-bromo-2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441241.png)
![N-cyclopropyl-2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4441250.png)
![N-[2-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]acetamide](/img/structure/B4441251.png)
![1-[(dimethylamino)sulfonyl]-N-(2-isopropylphenyl)-4-piperidinecarboxamide](/img/structure/B4441260.png)

![N-(2-chlorophenyl)-2-(8-methyl-9-oxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)-2-oxoacetamide](/img/structure/B4441271.png)
![N-butyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441288.png)
![N-(2,4-difluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441294.png)
![N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)methanesulfonamide](/img/structure/B4441296.png)

